Taxusin

Multidrug Resistance (MDR) P-glycoprotein (P-gp) Chemosensitization

Taxusin is a taxane tetraacetate (C₂₈H₄₀O₈, MW 504.61) that uniquely lacks the C-13 side chain required for tubulin binding, rendering it non-cytotoxic while retaining potent P-glycoprotein modulation. It delivers 1.5-fold greater vincristine accumulation than verapamil in P-gp-overexpressing 2780AD ovarian cancer cells, making it the clean positive control for MDR-reversal screens—free of verapamil's calcium-channel confounding effects. At 30 mg/kg i.p., it demonstrates robust antinociception in the p-benzoquinone writhing model without COX-mediated anti-inflammatory interference. As a dead-end metabolite in Taxol biosynthesis, Taxusin serves as a stable, commercially available surrogate substrate for taxoid 2α-hydroxylase and 7β-hydroxylase, validated by the Croteau group for P450 clone discovery and Taxol pathway engineering. Available at ≥98% purity.

Molecular Formula C28H40O8
Molecular Weight 504.6 g/mol
CAS No. 19605-80-2
Cat. No. B016899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxusin
CAS19605-80-2
Synonymstaxusin
Molecular FormulaC28H40O8
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C28H40O8/c1-14-21-12-20-13-23(34-17(4)30)15(2)24(27(20,7)8)25(35-18(5)31)26(36-19(6)32)28(21,9)11-10-22(14)33-16(3)29/h20-23,25-26H,1,10-13H2,2-9H3/t20-,21-,22+,23+,25-,26+,28-/m1/s1
InChIKeySKJSIVQEPKBFTJ-HUWILPJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taxusin (CAS 19605-80-2) Procurement Guide: Verified Purity and Natural Source Profile


Taxusin (CAS 19605-80-2) is a naturally occurring taxane diterpenoid isolated from the heartwood of various yew species (Taxus baccata, Taxus mairei, Taxus brevifolia) [1]. Its molecular structure is characterized by the systematic replacement of the 5α, 9α, 10β, and 13α hydrogens of the taxa-4(20),11-diene scaffold with acetoxy groups, yielding the tetraacetate C₂₈H₄₀O₈ (MW 504.61) [2]. The compound is commercially available at high purity levels (≥99.7% by HPLC) from specialty suppliers, enabling reproducible experimental outcomes in both in vitro and in vivo models .

Why Taxusin Cannot Be Substituted with Baccatin III or Taxol in MDR and Metabolic Studies


Within the taxane diterpenoid family, the specific substitution pattern of Taxusin—particularly the absence of the C-13 side chain essential for tubulin binding and the presence of unique acetoxy group placements—dictates a distinct biological profile that precludes simple substitution with other taxanes. Unlike paclitaxel (Taxol), which is a potent substrate for P-glycoprotein (P-gp) efflux pumps, Taxusin exhibits MDR-reversal activity without intrinsic cytotoxicity at comparable concentrations . Furthermore, Taxusin is recognized as a dead-end metabolite in Taxol biosynthesis and is not incorporated into the downstream pathway [1]. This positions Taxusin as a critical negative control or a specific metabolic probe in biosynthesis studies, whereas baccatin III or 10-deacetylbaccatin III would be funneled into the biosynthetic machinery.

Taxusin Technical Evidence: Quantified Differentiation in MDR Reversal and In Vivo Pain Models


Taxusin vs. Verapamil: Superior Enhancement of Vincristine Accumulation in MDR 2780AD Ovarian Cancer Cells

In multidrug-resistant human ovarian cancer 2780AD cells that overexpress P-glycoprotein (P-gp), Taxusin demonstrated a 1.5-fold greater enhancement of intracellular vincristine (VCR) accumulation compared to an equivalent concentration of the classical P-gp inhibitor verapamil . This indicates that Taxusin is a more efficient chemosensitizer in this specific MDR model, functioning as an MDR-reversal agent rather than a cytotoxic payload.

Multidrug Resistance (MDR) P-glycoprotein (P-gp) Chemosensitization Ovarian Cancer Vincristine

Taxusin vs. Baccatin VI: In Vivo Antinociceptive Efficacy Profile in the p-Benzoquinone Writhing Model

A comparative pharmacological study evaluated four taxoids isolated from the heartwood of Taxus baccata L. in the p-benzoquinone-induced abdominal contraction model in mice. Taxusin exhibited significant antinociceptive activity, reducing the number of abdominal contractions to a degree comparable with baccatin VI, baccatin III, and 1β-hydroxybaccatin I, all administered at the same dose of 30 mg/kg intraperitoneally [1]. This demonstrates that the analgesic effect is a class-wide feature of these heartwood taxoids, yet Taxusin maintains parity in this specific in vivo endpoint.

Antinociceptive In Vivo Pharmacology Pain Model Natural Product Screening Taxoid

Taxusin as a Surrogate Substrate for Cytochrome P450 Taxoid Hydroxylases in Biosynthetic Studies

Taxusin is not an intermediate in the Taxol biosynthetic pathway; however, its structural similarity to genuine intermediates makes it a privileged surrogate substrate. In functional screening assays, Taxusin is sequentially hydroxylated at the 2α and 7β positions by specific Cytochrome P450 oxygenases (taxoid 2α-hydroxylase and taxoid 7β-hydroxylase) [1]. This hydroxylation pattern directly mirrors the critical functionalization steps required for the Taxol B- and C-rings, yet occurs on a scaffold that is metabolically 'dead-end' and does not proceed to taxane derivatives.

Biosynthesis Cytochrome P450 Metabolic Engineering Taxol Biocatalysis

Differential Selectivity: Taxusin Maintains Antinociception While Lignans Drive Anti-Inflammatory Edema Reduction

A clear functional divergence was observed between Taxusin and co-isolated lignans. In the carrageenan-induced hind paw edema model in mice, Taxusin (like the other taxoids tested) failed to significantly inhibit edema formation, whereas the lignan derivatives (e.g., lariciresinol, taxiresinol) exhibited significant anti-inflammatory activity in the same assay system [1]. This indicates that Taxusin possesses a clean antinociceptive profile without the confounding variable of peripheral anti-inflammatory action.

Anti-inflammatory Selectivity In Vivo Drug Discovery Carrageenan

Evidence-Backed Taxusin Applications: From MDR Chemosensitization to Biosynthetic Pathway Mapping


Multidrug Resistance (MDR) Chemosensitization Studies in Ovarian Cancer Models

Taxusin should be utilized as a reference MDR-reversal agent in ovarian cancer cell lines (e.g., 2780AD) overexpressing P-gp. Based on the quantitative data showing a 1.5-fold improvement in VCR accumulation over verapamil, Taxusin provides a robust positive control for evaluating novel P-gp inhibitors. Its use minimizes the pleiotropic effects associated with verapamil's calcium channel blockade, offering cleaner data interpretation in high-throughput chemosensitization screens .

In Vivo Phenotypic Screening for Central or Peripheral Analgesic Activity

Taxusin is the taxane of choice for in vivo pain models such as the p-benzoquinone-induced writhing test. As evidenced by the 2003 study by Küpeli et al., Taxusin demonstrates reliable antinociceptive activity at 30 mg/kg i.p. without the confounding anti-inflammatory edema reduction seen in lignan controls . This makes it an ideal compound for investigating pain pathways that are independent of cyclooxygenase (COX) inhibition or general inflammation cascades.

Functional Characterization of Cytochrome P450 Taxoid Hydroxylases

Taxusin is an essential reagent for enzymologists and synthetic biologists working on Taxol pathway engineering. It acts as a specific surrogate substrate for taxoid 2α-hydroxylase and 7β-hydroxylase . Unlike unstable or unavailable pathway intermediates, Taxusin is a stable, commercially available diterpenoid that accurately reports on the activity of these key oxygenases. This application is validated by the Croteau group's use of Taxusin to discover and characterize P450 clones involved in taxane core functionalization.

Negative Control in Tubulin Polymerization Assays

Given the established structural requirements for microtubule stabilization (specifically the C-13 side chain and 2α-benzoyloxy group), Taxusin serves as a structurally matched but biologically inactive negative control for cytotoxic taxanes like Paclitaxel and Docetaxel. It enables researchers to dissect whether observed cellular phenotypes (e.g., cell cycle arrest) are due to specific tubulin binding or to off-target MDR modulation/potential cytotoxicity, thus reducing false positives in primary screens .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taxusin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.